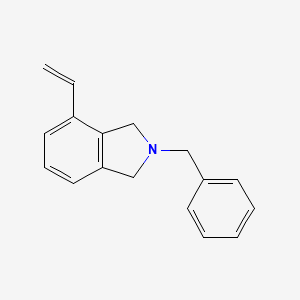

2-Benzyl-4-vinylisoindoline

Description

Overview of Isoindoline (B1297411) Chemistry in Contemporary Organic Synthesis

The isoindoline nucleus is a structural isomer of the more commonly known indoline, with the nitrogen atom at the 2-position instead of the 1-position. Current time information in New York, NY, US. While the parent isoindole is a rare and less stable compound, its reduced form, isoindoline, and its derivatives are of considerable interest. googleapis.com These scaffolds are integral to a number of natural products and have been identified as privileged structures in medicinal chemistry, forming the core of several pharmaceutical agents. Current time information in New York, NY, US.uni-koeln.de The synthesis of isoindolines has been a subject of extensive research, with numerous methods developed for their preparation. These include intramolecular hydroamination of 2-alkenylarylethylamine derivatives and transition-metal-catalyzed cyclization reactions. psu.edu An efficient, one-pot synthesis of isoindolines has been developed that yields potent potentiators of colistin (B93849) for multidrug-resistant Acinetobacter baumannii. acs.org

Structural Significance of Vinyl and Benzyl (B1604629) Moieties within Heterocyclic Systems

The specific substitution pattern of 2-Benzyl-4-vinylisoindoline imparts distinct chemical properties and potential reactivity. The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group, is a common substituent in organic chemistry. researchgate.netgoogle.com Its presence can offer steric influence, directing the course of further reactions, and can also serve as a useful spectroscopic probe in nuclear magnetic resonance (NMR) studies. rsc.org The benzylic position is known to stabilize adjacent carbocations, carbanions, and radicals, making it a reactive site for various transformations. researchgate.net In some contexts, the benzyl group can also function as a protecting group for amines, though its removal often requires specific and sometimes harsh conditions. google.com

The vinyl group (–CH=CH2) is a highly versatile functional group in organic synthesis. nih.gov It serves as a key handle for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. amazonaws.com This allows for the introduction of further complexity and the construction of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the vinyl group makes it a valuable synthon for the elaboration of molecular scaffolds.

Academic Research Landscape of N-Substituted Vinylisoindoline Systems

Research into N-substituted vinylisoindoline systems reveals a focus on their utility as building blocks in more complex molecular architectures. For instance, N-vinylisoindolinones have been synthesized through the photorearrangement of adducts formed from isoquinolin-1(2H)-one and electron-deficient ethenes. researchgate.net Furthermore, the hydroarylation of related N-vinyl amides, such as 2-vinylisoindoline-1,3-dione, has been explored, demonstrating the reactivity of the vinyl group in acid-catalyzed additions. amazonaws.comresearchgate.netgoogle.com

The synthesis of the specific compound, this compound, has been detailed in the patent literature as an intermediate in the preparation of macrocyclic compounds intended as inhibitors of the hepatitis C virus (HCV) NS3 protease. uni-koeln.de The synthesis involves a Stille coupling reaction, where 2-benzyl-4-bromoisoindoline (B1440630) is reacted with tributyl(vinyl)tin (B143874) in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0). uni-koeln.denih.gov This highlights the role of such vinylated heterocycles as key precursors in the construction of complex therapeutic agents. While detailed academic studies focusing solely on the properties and reactivity of this compound are not widely available, the research on related N-substituted vinylisoindolines underscores their importance as versatile intermediates in organic synthesis.

Detailed Research Findings

The primary available research finding for the synthesis of this compound is documented in a patent for HCV NS3 protease inhibitors. uni-koeln.de The procedure is outlined below:

Synthesis of this compound uni-koeln.de

A solution of 2-benzyl-4-bromoisoindoline (58.0 mmol) and tributyl(vinyl)tin (69.6 mmol) in toluene (B28343) (400 mL) is degassed with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (1.16 mmol) is then added, and the mixture is heated at 100°C for 24 hours under a nitrogen atmosphere. uni-koeln.de The patent reports a mass-to-charge ratio (m/z) of 236 (M+H)⁺ for the resulting product, which corresponds to the calculated molecular weight of this compound. uni-koeln.de

This reaction is a classic example of a Stille cross-coupling, a powerful and widely used method for the formation of carbon-carbon bonds.

Structure

3D Structure

Properties

CAS No. |

923590-80-1 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-benzyl-4-ethenyl-1,3-dihydroisoindole |

InChI |

InChI=1S/C17H17N/c1-2-15-9-6-10-16-12-18(13-17(15)16)11-14-7-4-3-5-8-14/h2-10H,1,11-13H2 |

InChI Key |

JWYLTITZINZIEO-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 |

Canonical SMILES |

C=CC1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 4 Vinylisoindoline and Its Derivatives

Foundational Synthetic Pathways to the Isoindoline (B1297411) Core

The isoindoline skeleton, a bicyclic structure consisting of a fused benzene (B151609) and a pyrrolidine (B122466) ring, can be assembled through various synthetic strategies. These foundational pathways provide access to a range of isoindoline derivatives that can be further elaborated to target specific molecules like 2-benzyl-4-vinylisoindoline.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for the construction of the isoindoline ring system. These strategies often involve the formation of a carbon-nitrogen bond to close the five-membered ring. One such approach is the intramolecular cyclization of appropriately substituted benzylamines. For instance, a starting material containing a benzylamine (B48309) moiety and a reactive group on the ortho position of the benzene ring can be induced to cyclize.

Another powerful technique is the palladium-catalyzed intramolecular C-H amination. In this method, a 2-alkyl-N-substituted benzylamine can undergo cyclization, where a palladium catalyst facilitates the formation of the C-N bond, leading to the isoindoline core. This approach is advantageous due to its atom economy and the ability to proceed under relatively mild conditions.

Reductive cyclization of 2-cyanobenzylamines also provides a route to the isoindoline framework. The reduction of the nitrile group can be followed by an in situ cyclization to form the desired heterocyclic system.

Post-Cyclization Derivatization of Isoindoline Frameworks

Once the isoindoline core is established, further modifications can be made to introduce desired substituents at various positions. N-alkylation or N-arylation is a straightforward derivatization to introduce a substituent on the nitrogen atom. For the synthesis of this compound, N-benzylation of a pre-existing isoindoline is a key step. This is typically achieved by treating the isoindoline with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base.

Functionalization of the aromatic ring of the isoindoline can be accomplished through electrophilic aromatic substitution reactions, although regioselectivity can be a challenge. A more controlled approach involves the use of pre-functionalized starting materials or the application of modern cross-coupling reactions on a halogenated isoindoline scaffold. For instance, a bromo-substituted isoindoline can serve as a versatile handle for introducing various groups, including the vinyl group at the 4-position, through palladium-catalyzed reactions.

Direct Synthesis of this compound

The most direct synthetic route to this compound involves the use of palladium-catalyzed cross-coupling reactions on a pre-functionalized isoindoline substrate. A logical and efficient strategy commences with 2-benzyl-4-bromoisoindoline (B1440630), which is a known compound and can be synthesized or acquired commercially. This intermediate then undergoes a vinylation reaction to install the vinyl group at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has emerged as a robust and versatile method for the synthesis of vinyl arenes from aryl halides.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this translates to the coupling of 2-benzyl-4-bromoisoindoline with a vinylboron reagent. A common and effective vinylating agent is potassium vinyltrifluoroborate, which is an air- and moisture-stable solid.

The general catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide (2-benzyl-4-bromoisoindoline) to a palladium(0) complex. This is followed by transmetalation with the vinylboron species, which is typically activated by a base. The final step is reductive elimination, which forms the desired C-C bond, yielding this compound and regenerating the palladium(0) catalyst.

A typical reaction setup would involve the following components:

| Reactant/Reagent | Function |

| 2-Benzyl-4-bromoisoindoline | Aryl bromide substrate |

| Potassium vinyltrifluoroborate | Vinylating agent |

| Palladium catalyst (e.g., Pd(dppf)Cl₂) | Catalyst for C-C bond formation |

| Base (e.g., Cs₂CO₃, K₂CO₃) | Activates the boronate species |

| Solvent (e.g., Toluene (B28343)/Water, Dioxane/Water) | Reaction medium |

The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often employed to facilitate the catalytic cycle.

Recent advancements in Suzuki-Miyaura coupling have demonstrated that the use of a fluoride (B91410) source in place of traditional carbonate or phosphate (B84403) bases can significantly enhance the reaction rate and yield, particularly in challenging systems. nih.gov This enhancement is attributed to the high affinity of fluoride for boron, which facilitates the formation of a more reactive fluoroborate species, thereby promoting the transmetalation step.

In the context of synthesizing vinylisoindoline derivatives, a fluoride-enhanced protocol has been successfully applied to the vinylation of a 4-bromo-isoindoline-1,3-dione substrate, a close analogue of 2-benzyl-4-bromoisoindoline. nih.gov This methodology can be adapted for the synthesis of this compound. The reaction conditions typically involve an anhydrous fluoride source, such as sodium fluoride (NaF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

A representative procedure for the fluoride-enhanced Suzuki-Miyaura vinylation is detailed in the following table:

| Parameter | Condition | Reference |

| Aryl Halide | 2-Benzyl-4-bromoisoindoline | (Adapted from nih.gov) |

| Vinylating Agent | Potassium vinyltrifluoroborate | nih.gov |

| Palladium Precatalyst | Chloro(crotyl)(tritert-butylphosphine)palladium(II) | nih.gov |

| Ligand | Tritert-butylphosphonium tetrafluoroborate | nih.gov |

| Fluoride Source | Sodium Fluoride (NaF) | nih.gov |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | nih.gov |

| Temperature | Elevated temperature (e.g., 80-100 °C) | nih.gov |

The use of a fluoride source under anhydrous conditions has been shown to be particularly effective for substrates that are sensitive to hydrolysis or other base-mediated side reactions. nih.gov For the synthesis of this compound, this approach offers a potentially high-yielding and clean route. The following table summarizes the key findings from a study on a related vinylisoindoline synthesis, which can be extrapolated to the target compound. nih.gov

| Substrate | Vinylating Agent | Catalyst System | Base/Additive | Solvent | Yield |

| 2-(2,6-Dioxopiperidin-3-yl)-4-bromoisoindoline-1,3-dione | Potassium vinyltrifluoroborate | Pd(t-Bu₃P)(crotyl)Cl / t-Bu₃P·HBF₄ | NaF | DMSO | 84% |

This data strongly suggests that a similar protocol would be highly effective for the conversion of 2-benzyl-4-bromoisoindoline to this compound.

Palladium-Catalyzed Cascade Arylallylation Approaches

Palladium-catalyzed cascade reactions represent a powerful tool for the construction of complex molecular architectures from simple starting materials in a single operation. While a direct palladium-catalyzed cascade arylallylation for the synthesis of this compound has not been extensively detailed, the principles of related transformations suggest a viable synthetic strategy. Such an approach would conceptually involve the sequential formation of C-aryl and C-allyl bonds in a domino fashion to construct the isoindoline ring system.

The key steps in a hypothetical cascade arylallylation could involve:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to an aryl halide, typically an ortho-functionalized benzene derivative.

Carbopalladation: The resulting arylpalladium(II) species undergoes an intramolecular carbopalladation across a tethered alkene or alkyne.

Allylation: The subsequent intermediate would then be trapped by an allylic partner.

Reductive Elimination/Cyclization: The final cyclization to form the isoindoline ring would occur through reductive elimination, regenerating the palladium(0) catalyst.

This type of cascade process allows for the rapid assembly of the isoindoline core with the desired vinyl substituent. The regioselectivity and stereoselectivity of such reactions are often controlled by the nature of the palladium catalyst, the ligands employed, and the specific reaction conditions.

Palladium-Catalyzed Carbenylative Amination Strategies

Palladium-catalyzed carbenylative amination has emerged as a potent method for the synthesis of nitrogen-containing heterocycles, including isoindolines. This strategy involves the palladium-catalyzed reaction of an amine-tethered aryl iodide with a carbene precursor, typically an N-tosylhydrazone derived from an α,β-unsaturated aldehyde. mdpi.com

The reaction proceeds through a proposed catalytic cycle:

Oxidative addition of the aryl iodide to a palladium(0) complex.

Formation of a palladium carbene intermediate from the N-tosylhydrazone.

Migratory insertion of the carbene into the aryl-palladium bond, generating an η³-allylpalladium intermediate.

Intramolecular nucleophilic attack by the tethered amine onto the allylic system, leading to the formation of the isoindoline ring. mdpi.comescholarship.org

Research has demonstrated that this methodology can be successfully employed to construct isoindoline frameworks. For instance, the reaction of amine-tethered aryl iodides with N-tosylhydrazones derived from vinyl aldehydes leads to the formation of vinyl-substituted isoindolines. escholarship.org A key finding in these studies is that the 5-membered ring formation to produce isoindolines is kinetically favored over a potential 7-membered ring formation. escholarship.org The cyclization has been shown to be irreversible under the reaction conditions. escholarship.org

| Entry | Aryl Iodide Substrate | N-Tosylhydrazone | Product | Yield (%) |

| 1 | N-Tosyl-2-iodobenzylamine | Cinnamaldehyde N-tosylhydrazone | 2-Tosyl-3-styrylisoindoline | 75 |

| 2 | N-Benzyl-2-iodobenzylamine | Crotonaldehyde N-tosylhydrazone | 2-Benzyl-3-(prop-1-en-1-yl)isoindoline | 68 |

This table is a representative example based on the principles of palladium-catalyzed carbenylative amination for isoindoline synthesis. Actual yields may vary based on specific substrates and reaction conditions.

Advanced Methodologies for Substituted Vinylisoindolines

Domino Reactions Involving Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks in organic synthesis due to their ability to undergo ring-opening reactions under mild conditions, forming 1,3-zwitterionic intermediates. These intermediates can be trapped by various nucleophiles and electrophiles in domino or cascade sequences to construct a wide array of carbo- and heterocyclic systems. mdpi.com

The application of D-A cyclopropanes to the synthesis of isoindoline derivatives often involves their reaction with nitrogen-containing nucleophiles, such as anilines or benzylamines. mdpi.com A general reaction pathway involves:

Lewis or Brønsted acid-catalyzed ring-opening of the D-A cyclopropane (B1198618) to generate a highly reactive zwitterionic intermediate.

Nucleophilic attack by the amine on one of the electrophilic centers of the opened cyclopropane.

Subsequent intramolecular cyclization to form the heterocyclic ring.

While the direct synthesis of this compound using this method has not been explicitly reported, domino reactions of D-A cyclopropanes with anilines have been shown to produce various nitrogen heterocycles, such as pyrrolidin-2-ones. mdpi.com The feasibility of synthesizing isoindoline scaffolds would depend on the specific substitution pattern of both the D-A cyclopropane and the amine reaction partner. For instance, a cyclopropane bearing a vinyl group and reacting with a suitably functionalized benzylamine could potentially lead to the desired vinylisoindoline structure.

Acid-Catalyzed Intramolecular Hydroamination Reactions

Acid-catalyzed intramolecular hydroamination of ortho-alkenyl benzylamines is a direct and atom-economical method for the synthesis of isoindolines. This reaction proceeds through the activation of the alkene by a Brønsted or Lewis acid, followed by the nucleophilic attack of the tethered amine.

The general mechanism involves:

Protonation of the vinyl group by a strong acid to generate a benzylic carbocation.

Intramolecular attack of the amine nucleophile on the carbocation.

Deprotonation to yield the isoindoline product.

This methodology is particularly effective for substrates that can form stabilized carbocation intermediates. The presence of substituents on the aromatic ring or the vinyl group can significantly influence the reaction rate and yield. Trifluoroacetic acid is often an effective catalyst for the intramolecular hydroamination of unfunctionalized olefins bearing electron-rich amino groups.

| Entry | Substrate | Acid Catalyst | Product | Yield (%) |

| 1 | 2-(prop-1-en-2-yl)benzylamine | Triflic Acid | 3,3-Dimethylisoindoline | 85 |

| 2 | N-Tosyl-2-vinylbenzylamine | Sulfuric Acid | 2-Tosylisoindoline | 92 |

This table is a representative example based on the principles of acid-catalyzed intramolecular hydroamination for the synthesis of isoindoline derivatives.

Hydroarylation of Structurally Related Vinylisoindoline-1,3-diones

The hydroarylation of N-vinylphthalimide, a structurally related vinylisoindoline-1,3-dione, provides a route to arylated isoindoline derivatives. This reaction involves the addition of an arene C-H bond across the double bond of the vinyl group, typically catalyzed by a Brønsted acid. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to significantly expand the scope of this transformation. researchgate.net

The reaction of N-vinylphthalimide with various arenes in the presence of a catalytic amount of a strong acid like triflic acid in HFIP can afford the corresponding β-arylated products in good yields. The reaction is believed to proceed through the formation of a hexafluoroisopropyl ether intermediate, which acts as a reservoir for the key cationic intermediate, preventing unwanted oligomerization.

| Entry | Arene | Product | Yield (%) |

| 1 | Mesitylene | 2-(1-(Mesityl)ethyl)isoindoline-1,3-dione | 83 |

| 2 | Thiophene | 2-(1-(Thiophen-2-yl)ethyl)isoindoline-1,3-dione | 75 |

Data compiled from studies on the hydroarylation of N-vinyl enamides. researchgate.net

Radical Cyclization Routes to Isoindolinone Derivatives

Radical cyclization reactions offer a powerful means to construct isoindolinone and related isoindole frameworks. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an acceptor moiety.

One such approach involves the oxidative radical cyclization of substrates containing both an allyl and a phenyl group as radical acceptors. mdpi.com For example, the reaction of an N,N-diallyl-2-benzoylacetamide derivative can be initiated by an oxidant like iron(III) chloride. mdpi.com This generates a radical that undergoes a 5-exo-trig cyclization onto one of the allyl groups, followed by a second cyclization onto the phenyl ring to form a benzo[f]isoindole derivative. mdpi.com

Another strategy involves the visible-light-induced N-centered radical cyclization of alkenyl amides. rsc.org In this metal-free process, an N-allylbenzamide derivative can undergo a 5-exo cyclization to selectively form an isoindolinone. rsc.org This method is advantageous due to its mild reaction conditions and high functional group tolerance.

| Entry | Substrate | Conditions | Product | Yield (%) |

| 1 | N,N-Diallyl-2-methyl-3-oxo-3-phenylpropanamide | FeCl₃, reflux | 2-Allyl-3a-methyl-3-phenyl-3a,4,5,9b-tetrahydro-1H-benzo[e]isoindol-1-one | 60 |

| 2 | N-Allyl-4-methylbenzamide | Visible light, photocatalyst | 2,6-Dimethyl-2,3-dihydroisoindol-1-one | 85 |

This table presents representative examples of radical cyclization reactions leading to isoindolinone and related structures. mdpi.comrsc.org

Stereoselective Synthesis of Vinylisoindoline Architectures

The introduction of a vinyl group at the 4-position of the isoindoline ring, coupled with the benzyl group on the nitrogen, presents unique challenges and opportunities for stereoselective synthesis. The methodologies discussed below are based on established principles of asymmetric synthesis and have been applied to the construction of substituted isoindoline derivatives.

Diastereoselective cyclization is a powerful strategy to control the relative stereochemistry of newly formed stereocenters. For the synthesis of isoindoline derivatives, several approaches have been developed that could potentially be adapted for the this compound scaffold.

One notable method involves the synergistic use of palladium and Brønsted acid catalysis to achieve a diastereoselective cyclization of chiral sulfinamides. This approach yields chiral isoindolines with high diastereoselectivities. organic-chemistry.org The starting materials for such a reaction, adapted to the target molecule, would likely be a chiral N-sulfinyl amine derived from an ortho-alkenyl benzylamine. The chirality of the sulfinamide auxiliary would direct the cyclization to favor one diastereomer over the other.

Another relevant strategy is the asymmetric synthesis of 3-substituted isoindolinones, which can serve as precursors to 1-substituted isoindolines upon reduction. acs.org A versatile method employs chiral N-tert-butylsulfinyl-isoindolinones. Deprotonation followed by alkylation of these chiral precursors proceeds with excellent yields and high diastereomeric ratios. acs.org While this method directly addresses substitution at the 1-position, it highlights the utility of chiral auxiliaries in controlling stereochemistry in the isoindoline ring system.

Intramolecular Diels-Alder reactions also represent a robust method for constructing the isoindoline skeleton with stereocontrol. nih.govbeilstein-journals.org A hypothetical substrate for a this compound synthesis could involve a tethered diene and dienophile, where the stereochemistry of the cycloadduct is dictated by the facial selectivity of the cycloaddition.

A Pictet-Spengler-type cyclization offers another potential route. This reaction involves the cyclization of an electrophilic isoindolium ion with a tethered nucleophile. nih.gov By incorporating a chiral element into the starting material, it may be possible to induce diastereoselectivity in the ring-closing step.

The following table summarizes potential diastereoselective cyclization strategies applicable to the synthesis of substituted isoindolines.

| Methodology | Key Features | Potential Applicability to this compound |

| Pd/Brønsted Acid Catalyzed Cyclization | Utilizes a chiral sulfinamide auxiliary to direct the stereochemical outcome of the cyclization. organic-chemistry.org | A chiral sulfinamide could be attached to the nitrogen of a precursor to guide the diastereoselective ring formation. |

| Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones | Employs a chiral auxiliary on the nitrogen to control the stereoselective introduction of a substituent. acs.org | While focused on the 1-position, the principle could be adapted to influence stereocenters elsewhere in the molecule. |

| Intramolecular Diels-Alder Reaction | Forms the bicyclic isoindoline core in a single step with stereochemistry controlled by cycloaddition. nih.govbeilstein-journals.org | A precursor containing a diene and dienophile could be designed to form the desired vinyl-substituted isoindoline. |

| Pictet-Spengler-Type Cyclization | Involves the cyclization of an isoindolium intermediate. nih.gov | Incorporation of a chiral directing group could lead to a diastereoselective synthesis of the isoindoline scaffold. |

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For the this compound scaffold, which can be chiral depending on substitution, enantioselective methods are highly desirable.

While specific enantioselective syntheses for this compound are not reported, general strategies for the asymmetric synthesis of isoindolines can be considered. A programmable one-pot enantioselective synthesis of isoindolines has been reported, showcasing the potential for creating chiral isoindoline structures. nih.govbeilstein-journals.org

Furthermore, the synthesis of isoindole derivatives from α-azido carbonyl compounds bearing a 2-alkenylaryl moiety provides a relevant precedent. organic-chemistry.orgacs.org This method involves an intramolecular 1,3-dipolar cycloaddition of the azide (B81097) onto the alkene. The use of a chiral catalyst in this cycloaddition could potentially render the process enantioselective, leading to chiral vinyl-substituted isoindoline precursors.

Another powerful approach in asymmetric synthesis involves the use of chiral auxiliaries. Oxazolidinones, for example, are versatile chiral auxiliaries that can be used to direct a wide range of stereoselective transformations, including Michael additions, allylations, and Diels-Alder reactions. sigmaaldrich.com A chiral auxiliary could be temporarily incorporated into a precursor molecule to control the stereochemistry during the formation of the isoindoline ring, and then subsequently removed.

The catalytic asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides has been used to create chiral spiro-pyrrolidine derivatives, which are structurally related to isoindolines. nih.gov This highlights the potential of using vinyl azides in asymmetric catalysis to construct nitrogen-containing heterocycles with high enantioselectivity.

The table below outlines potential enantioselective strategies that could be explored for the synthesis of chiral this compound derivatives.

| Methodology | Key Features | Potential Applicability to this compound |

| Catalytic Asymmetric Cycloaddition | Utilizes a chiral catalyst to control the enantioselectivity of the ring-forming reaction. organic-chemistry.orgacs.org | A chiral Lewis acid or organocatalyst could be employed in a cycloaddition reaction to form the isoindoline core enantioselectively. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com | A chiral auxiliary could be used to control the stereochemistry of a key bond-forming step in the synthesis of the isoindoline. |

| Asymmetric Conjugate Addition | Employs a chiral catalyst to control the enantioselective addition of a nucleophile to an α,β-unsaturated system. nih.gov | A vinyl group could be introduced via an asymmetric conjugate addition to a suitable isoindoline precursor. |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Insights into Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures through a variety of C-C and C-heteroatom bond-forming reactions. mdpi.com For a molecule such as 2-Benzyl-4-vinylisoindoline, the vinyl group serves as a key handle for palladium-catalyzed functionalization.

Detailed Pathways of Suzuki-Miyaura Coupling for Vinyl Functionalization

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org When applied to the vinyl group of this compound, the reaction allows for the introduction of various aryl or vinyl substituents. The generally accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

The catalytic cycle is initiated by the oxidative addition of the vinyl group (in a precursor form like a vinyl halide) to a Pd(0) complex. This step forms a Pd(II) species. libretexts.orgyonedalabs.com The subsequent step, transmetalation, involves the transfer of an organic group from an organoboron compound (like a boronic acid) to the palladium center. This step requires activation by a base to enhance the polarization and facilitate the transfer. organic-chemistry.org The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the catalytically active Pd(0) species. yonedalabs.com The choice of ligands on the palladium catalyst can be crucial, as it influences the stereochemical outcome of the reaction, potentially leading to either retention or inversion of the double bond configuration. beilstein-journals.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Palladium Oxidation State |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of a vinyl halide. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the base-activated organoboron reagent replaces the halide on the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups are coupled and released from the palladium center, forming the product. | Pd(II) → Pd(0) |

Isohypsic Palladium(II)-Catalyzed Mechanisms in Heterocycle Formation

While many palladium-catalyzed reactions involve a change in the metal's oxidation state (e.g., Pd(0)/Pd(II)), isohypsic catalysis refers to processes where the catalyst remains in the same oxidation state throughout the cycle, for instance, as Pd(II). nih.gov This type of mechanism is particularly relevant for the synthesis of heterocycles. dundee.ac.uk In the context of forming the isoindoline (B1297411) ring, an isohypsic Pd(II)-catalyzed pathway could involve the intramolecular coordination of the palladium catalyst to both the nitrogen atom and another functional group of a suitable acyclic precursor.

This approach can be combined with redox-active processes in what is known as an Isohypsic-Redox Sequence (IRS). nih.gov Such a sequence might begin with an isohypsic heterocycle formation catalyzed by Pd(II), followed by a subsequent redox-dependent transformation (like a Suzuki coupling) using the same metal source. dundee.ac.ukresearchgate.net The key advantage of the isohypsic step is its tolerance for functionalities that would typically react in a redox-active cycle, allowing for the strategic and efficient construction of complex, three-dimensional heterocyclic structures. nih.govresearchgate.net

Role of η3-Allylpalladium Intermediates in Cyclization Processes

The formation of η3-allylpalladium intermediates is a key feature of many palladium-catalyzed reactions, including intramolecular cyclizations to form nitrogen heterocycles. colab.ws In a hypothetical synthesis of the this compound scaffold, a Heck-type cyclization could be envisioned. In such a scenario, the reaction would generate a σ-alkylpalladium(II) species that subsequently undergoes β-hydride elimination to form a double bond, or it could be trapped by a tethered nucleophile.

If the precursor contains a diene moiety, the initial Heck insertion can lead to the formation of an η3-allylpalladium intermediate. nih.gov This intermediate can then be captured by an internal nucleophile, such as the nitrogen of the developing isoindoline ring. The stereochemical outcome of this nucleophilic attack is critical and often proceeds in an anti fashion relative to the palladium metal center. nih.gov The ability to trap these acyclic η3-allylpalladium intermediates with high stereochemical fidelity before they equilibrate is a powerful strategy for controlling stereochemistry during the synthesis of complex heterocyclic systems. nih.gov

Factors Governing Kinetic versus Thermodynamic Control in Cyclization

In many chemical reactions, including palladium-catalyzed cyclizations, there can be competition between different reaction pathways leading to multiple products. hw.ac.uk The distribution of these products is often governed by either kinetic or thermodynamic control.

Kinetic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This product is not necessarily the most stable one.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures and longer reaction times), the reaction is reversible, allowing an equilibrium to be established. The major product is the most thermodynamically stable one, regardless of its rate of formation. acs.org

In the context of palladium-catalyzed cyclization to form a substituted isoindoline, kinetic and thermodynamic factors could influence regioselectivity or stereoselectivity. For instance, different ring-closing pathways might be available, leading to isomers. The conditions of the reaction can be tuned to favor the desired isomer, whether it is the kinetic or the thermodynamic product. hw.ac.uknih.gov

Table 2: Comparison of Kinetic and Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Governing Principle | Rate of reaction | Stability of product |

| Product Formed | The product that forms fastest (lowest Eₐ) | The most stable product (lowest ΔG) |

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Reversibility | Reaction is effectively irreversible | Reaction is reversible, equilibrium is reached |

Mechanistic Aspects of Brønsted Acid-Catalyzed Reactions

Brønsted acids catalyze a wide range of organic transformations by protonating substrates, thereby activating them toward nucleophilic attack or rearrangement. nih.gov For a molecule like this compound, the vinyl group and the nitrogen atom are potential sites for protonation.

Identification and Role of Key Intermediates (e.g., Hexafluoroisopropyl Ether)

Brønsted acid-catalyzed reactions involving vinyl heterocycles, such as vinylindoles, often proceed via electrophilic activation of the alkyne or alkene. thieme-connect.comacs.org Protonation of the vinyl group in this compound would generate a carbocationic intermediate. This electrophilic species could then be trapped by an internal or external nucleophile, leading to cyclization or addition products.

The choice of solvent can be critical in these reactions. Hexafluoroisopropanol (HFIP) is a unique solvent known for its ability to stabilize cationic intermediates due to its high polarity and low nucleophilicity. capes.gov.br Its use can promote reactions that proceed through such intermediates. researchgate.net While HFIP is a poor nucleophile, under certain conditions where a highly reactive carbocation is generated, the solvent itself can act as a nucleophile. This would lead to the formation of a hexafluoroisopropyl ether as a byproduct or a trappable intermediate. researchgate.net The identification of such an ether provides strong mechanistic evidence for the existence of a carbocationic intermediate in the reaction pathway. The complex mechanism of HFIP's action can also involve hydrogen-bond clusters that cooperate with the primary acid catalyst. capes.gov.br

Computational Elucidation of Transition States and Reaction Coordinate

Theoretical investigations into the coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chlorides have been conducted using DFT. tandfonline.com These studies help in understanding the C-C bond formation, which is a critical step in the synthesis of many substituted isoindolines. The calculations can determine the activation energies and thermodynamics of the reaction, indicating the feasibility and spontaneity of the process. tandfonline.com For instance, in a two-step mechanism, the energy barrier for the C-C bond formation between a benzoyl cation and phthalimide (B116566) was identified as the rate-determining step. tandfonline.com

Furthermore, DFT studies on isoindoline-1,3-dione derivatives have been used to explore their molecular and electronic properties, including HOMO-LUMO energy gaps, dipole moments, and polarizability, which in turn shed light on their reactivity. tandfonline.comacs.org Conformational analyses, often performed using methods like OPLS-2005 and reoptimized with DFT at a higher level of theory (e.g., B3LYP/6-311**), provide insights into the most stable geometries of these molecules. acs.org

A summary of representative computational findings for reactions involving isoindoline scaffolds is presented in the table below.

| Reaction Type | Computational Method | Key Findings | Reference |

| Aroylation of Isoindoline-1,3-dione | DFT (ωB97X-D) | The energy barrier of C-C bond formation is the rate-determining step with an activation energy of 53.3 kcal/mol. | tandfonline.com |

| Electronic Properties of Isoindoline-1,3-diones | DFT (B3LYP/6-311+G(d,p)) | Calculated HOMO-LUMO energy gaps range from 3.9 to 4.1 eV, indicating good kinetic stability. | tandfonline.com |

| Conformational Analysis of Isoindoline Derivatives | OPLS-2005, DFT (B3LYP/6-311**) | Identification of the lowest energy conformers and their optimized geometries. | acs.org |

These computational studies, although not directly on this compound, provide a foundational understanding of the reaction coordinates and transition states involved in the synthesis of the core isoindoline structure.

Radical Reaction Mechanisms for Isoindoline Scaffolds

Radical reactions offer a powerful and alternative approach to the construction of complex heterocyclic systems, including the isoindoline scaffold. These reactions often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through traditional ionic pathways.

One notable example is the synthesis of 1H-benzo[f]isoindole derivatives through a cascade radical cyclization–cyclization reaction. semanticscholar.orgmdpi.com This process is initiated by the oxidation of an active methine substrate, generating a radical intermediate. This radical then undergoes an intramolecular addition to an allyl group, followed by a second cyclization onto a phenyl group. semanticscholar.orgmdpi.com Mild oxidants such as iron(III) chloride are effective in promoting this transformation. semanticscholar.orgmdpi.com The stereoselectivity of the initial cyclization step is crucial in determining the final product's stereochemistry. mdpi.com

Copper(I) chloride, in combination with an oxidant like di-tert-butyl peroxide, can catalyze the generation of a benzyl (B1604629) radical, which then initiates a C-C bond-forming cascade with tertiary enamides to form isoindolinones. nih.gov Additionally, visible light-induced palladium catalysis has been shown to proceed via hybrid aryl Pd-radical intermediates in the synthesis of 3-substituted isoindolinones from benzamides. nih.gov

Isoindole N-oxides, which are related to the isoindoline structure, have also been investigated for their ability to act as radical traps to form nitroxyl (B88944) radicals. chim.it This highlights the stability of radical species associated with the isoindole core.

Principles of Regioselectivity and Stereoselectivity in Vinylisoindoline Synthesis

The synthesis of substituted vinylisoindolines, where specific regioisomers and stereoisomers are desired, is governed by several key principles. The choice of catalyst, directing groups, and the inherent stereochemistry of the starting materials all play a pivotal role in controlling the outcome of the reaction.

Regioselectivity: In reactions involving unsymmetrical substrates, the position of substitution on the isoindoline ring is critical. For instance, in the synthesis of polycyclic isoindolines from substituted 2-bromomethylbenzaldehydes, the electronic nature of the substituents on the aldehyde ring influences the regioselectivity of the cyclization. nih.gov It has been observed that the more stable isoindolium regioisomer preferentially cyclizes to form the major product. nih.gov Halogen substitution at different positions on the benzaldehyde (B42025) ring can lead to varying degrees of regioselectivity. nih.gov

Stereoselectivity: Achieving high levels of stereocontrol is a significant challenge in the synthesis of complex molecules like this compound. Several strategies have been developed to address this:

Rhodium(III)-Catalyzed Tandem Reactions: The use of chiral directing groups, such as enantiomerically enriched 5-membered ring sulfamidates, in Rh(III)-catalyzed C-H olefination and subsequent cyclization reactions allows for the stereoselective synthesis of 1,3-disubstituted isoindolines. acs.orgrsc.orgthieme-connect.com In these processes, the configurational integrity of the stereogenic center in the starting material is often completely retained, leading to the exclusive formation of trans-1,3-disubstituted products. acs.orgrsc.org

Palladium-Catalyzed Asymmetric Amination: Enantioselective synthesis of chiral isoindolines can be achieved through palladium-catalyzed asymmetric intramolecular allylic C-H amination. chinesechemsoc.org This method provides a route to a variety of enantioenriched isoindolines with high yields and excellent enantioselectivities. chinesechemsoc.org

Metal-Free Stereoselective Synthesis: An unexpected one-pot tandem reaction between 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine (B6355638) has been reported to yield highly functionalized (Z)-2-((Z)-3-(2-oxo-2-arylethylidene)-2,3-dihydro-1H-benzo[e]isoindol-1-ylidene)-acetates with high stereoselectivity. rsc.org

The principles of regioselectivity and stereoselectivity are fundamental to the successful synthesis of specific isomers of this compound and other complex isoindoline derivatives.

Synthetic Transformations and Functionalization of 2 Benzyl 4 Vinylisoindoline

Reactivity of the Vinyl Moiety

The vinyl group attached to the isoindoline (B1297411) core is a key site for a range of chemical modifications, allowing for the introduction of new functional groups and the construction of larger molecular frameworks.

The vinyl group of 2-Benzyl-4-vinylisoindoline is expected to undergo electrophilic addition reactions characteristic of styrenic systems. The electron-donating nature of the isoindoline ring can influence the regioselectivity of these additions, which are predicted to follow Markovnikov's rule where applicable. The stability of the potential benzylic carbocation intermediate plays a crucial role in directing the outcome of these reactions.

| Electrophile | Reagent(s) | Predicted Major Product | Reaction Conditions |

| HBr | HBr (gas or solution) | 2-Benzyl-4-(1-bromoethyl)isoindoline | Anhydrous conditions, low temperature |

| Br₂ | Br₂ in CCl₄ | 2-Benzyl-4-(1,2-dibromoethyl)isoindoline | Dark, room temperature |

| H₂O/H⁺ | H₂SO₄ (cat.), H₂O | 2-Benzyl-4-(1-hydroxyethyl)isoindoline | Acid catalysis |

| Hg(OAc)₂/H₂O, NaBH₄ | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 2-Benzyl-4-(1-hydroxyethyl)isoindoline | Oxymercuration-demercuration |

These predicted reactions are based on the well-established reactivity of vinylarenes. ma.edu The specific conditions would require empirical optimization for this compound.

The vinyl group in this compound can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. ebsco.com The reactivity of the vinyl group is influenced by the electronic properties of the isoindoline system. In reactions with electron-rich dienes, the vinyl group acts as an electron-deficient component, a characteristic of inverse-electron-demand Diels-Alder reactions. nih.gov Conversely, with electron-deficient dienes, it behaves as the electron-rich component in a normal-electron-demand Diels-Alder reaction. sigmaaldrich.com The stereoselectivity of these reactions is anticipated to favor the endo product under kinetic control.

| Diene | Dienophile | Predicted Product (Adduct) | Reaction Conditions |

| Cyclopentadiene | This compound | 2-Benzyl-4-(bicyclo[2.2.1]hept-5-en-2-yl)isoindoline | Thermal or Lewis acid catalysis |

| 1,3-Butadiene | This compound | 2-Benzyl-4-(cyclohex-3-en-1-yl)isoindoline | High temperature and pressure |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | This compound | Intermediate dihydropyridazine (B8628806) derivative, followed by N₂ extrusion to yield a pyridazine (B1198779) derivative | Room temperature |

The use of Lewis acids could enhance the reactivity and selectivity of these cycloadditions, particularly in the case of vinylazaarenes. nih.gov

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. harvard.edu The vinyl group of this compound can participate in various metathesis reactions, catalyzed by transition metal complexes, most commonly those based on ruthenium. raineslab.comchemrxiv.org Cross-metathesis with other olefins can introduce a variety of substituents, while ring-closing metathesis could be employed if a second olefinic moiety is present in the molecule. The choice of catalyst is crucial for controlling the efficiency and stereoselectivity of the reaction.

| Metathesis Type | Reaction Partner | Catalyst | Predicted Product |

| Cross-Metathesis | Acrylonitrile | Grubbs' 2nd Generation Catalyst | (E)-3-(2-(2-Benzylisoindolin-4-yl)vinyl)acrylonitrile |

| Cross-Metathesis | Styrene | Hoveyda-Grubbs' 2nd Generation Catalyst | (E)-2-Benzyl-4-(2-phenylvinyl)isoindoline |

| Ring-Closing Metathesis | N-allyl-2-benzyl-4-vinylisoindoline | Grubbs' 1st Generation Catalyst | Fused heterocyclic system |

The presence of the nitrogen atom in the isoindoline ring can potentially interfere with the catalyst's activity, a known challenge in the metathesis of N-heteroaromatic compounds. beilstein-journals.org Strategies such as using more robust catalysts or protecting the nitrogen atom might be necessary to achieve high yields.

The vinyl group of this compound suggests its potential as a monomer for polymerization. Analogous N-vinyl compounds, such as N-vinylcarbazole and N-vinylindole, are known to undergo polymerization through various mechanisms, including radical and cationic pathways. acs.orgacs.orgresearchgate.netacs.org The resulting polymers may possess interesting photophysical or electronic properties.

| Polymerization Type | Initiator | Expected Polymer | Potential Properties |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Poly(this compound) | Photoconductive, hole-transporting material |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) | Thermally stable polymer |

| Controlled Radical Polymerization (e.g., RAFT) | RAFT agent, AIBN | Well-defined poly(this compound) with controlled molecular weight and narrow polydispersity | Tailorable material properties for specific applications |

The polymerization of N-vinyl monomers can be sensitive to the reaction conditions, and careful optimization is often required to obtain high molecular weight polymers. acs.orgnih.govtandfonline.com

Transformations Involving the Isoindoline Nitrogen Atom

The N-benzyl group in this compound serves as a protecting group for the isoindoline nitrogen. Its removal unmasks a secondary amine that can be further functionalized.

The cleavage of the N-benzyl group is a key transformation that allows for further derivatization of the isoindoline nitrogen. Catalytic hydrogenolysis is a common and efficient method for N-debenzylation. mdma.chnih.gov This reaction typically involves the use of a palladium catalyst and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.

Once the benzyl (B1604629) group is removed to yield 4-vinylisoindoline, the resulting secondary amine is amenable to a variety of derivatization reactions, including N-acylation and N-alkylation.

N-Acylation: The secondary amine can be readily acylated using acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. derpharmachemica.comjustia.comclockss.orgnih.gov This reaction introduces an amide functionality, which can be useful for modifying the electronic properties of the molecule or for introducing further points of diversification.

N-Alkylation: The isoindoline nitrogen can be alkylated with various alkyl halides or other electrophilic alkylating agents. nih.govyoutube.comnih.govmdpi.com This allows for the introduction of a wide range of substituents at the nitrogen atom, which can be used to modulate the steric and electronic properties of the molecule.

| Reaction Sequence | Reagent(s) | Intermediate/Product | Reaction Conditions |

| N-Debenzylation | H₂, Pd/C | 4-Vinylisoindoline | Room temperature, atmospheric pressure |

| N-Acylation | Acetyl chloride, Et₃N | 1-(4-Vinylisoindolin-2-yl)ethan-1-one | Anhydrous solvent, 0 °C to room temperature |

| N-Alkylation | Methyl iodide, K₂CO₃ | 2-Methyl-4-vinylisoindoline | Polar aprotic solvent (e.g., DMF), room temperature |

The choice of reagents and conditions for these transformations would need to be carefully selected to avoid side reactions involving the vinyl group.

Oxidation to Isoindole N-Oxides

The oxidation of the tertiary amine within the this compound structure to its corresponding N-oxide represents a key transformation. This reaction introduces a polar N-O bond, which can significantly alter the compound's chemical reactivity and physical properties. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the general principles of tertiary amine oxidation can be applied.

Typically, the synthesis of tertiary amine N-oxides is achieved through direct oxidation using various oxidizing agents. liverpool.ac.uk Common reagents for this transformation include hydrogen peroxide, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxymonosulfuric acid). The choice of oxidant and reaction conditions, such as solvent and temperature, is critical to achieve high yields and to avoid potential side reactions, such as oxidation of the vinyl group or the aromatic ring.

The resulting this compound N-oxide would be a nitrone, a functional group with a diverse range of applications in organic synthesis, including 1,3-dipolar cycloaddition reactions. The presence of the N-oxide functionality can also influence the molecule's biological activity, a strategy that has been explored in the development of novel therapeutic agents. mdpi.com

Table 1: General Conditions for Tertiary Amine Oxidation

| Oxidizing Agent | Typical Solvent(s) | Temperature Range (°C) | General Remarks |

| Hydrogen Peroxide (H₂O₂) | Water, Methanol, Acetone | 0 - 50 | Often requires a catalyst; environmentally benign. |

| m-CPBA | Dichloromethane, Chloroform | 0 - 25 | Highly efficient and selective for N-oxidation. |

| Caro's Acid (H₂SO₅) | Water, Alcohols | 0 - 25 | A strong oxidant, care must be taken to control reactivity. |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds. nih.gov These reactions allow for the introduction of a wide variety of functional groups onto the benzene (B151609) ring, thereby tuning the electronic properties and steric profile of the molecule.

The directing effects of the substituents already present on the isoindoline ring system will govern the regioselectivity of electrophilic substitution. The vinyl group is an activating group and, along with the fused pyrrolidine (B122466) ring, will influence the position of incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring. Subsequent reduction of the nitro group could then provide an amino functionality, opening up further avenues for derivatization. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or molecular bromine could be employed to install bromine atoms, which are versatile handles for cross-coupling reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ or NBS | -Br |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | -R |

Further research is necessary to fully elucidate the specific conditions and outcomes of these synthetic transformations on this compound. Such studies would provide valuable insights into the chemical behavior of this versatile scaffold and pave the way for the development of novel materials and compounds with tailored properties.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 2-Benzyl-4-vinylisoindoline molecule. The expected spectrum would show distinct signals for the protons of the benzyl (B1604629) group, the vinyl group, and the isoindoline (B1297411) core. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) from signal splitting patterns would reveal the connectivity between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would be used to determine the number of unique carbon atoms and their chemical environments within this compound. The spectrum would display signals for each carbon atom in the benzyl, vinyl, and isoindoline moieties. The chemical shifts of these signals would be indicative of the hybridization and functional group of each carbon atom.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To establish the complete bonding framework of this compound, two-dimensional (2D) NMR techniques would be indispensable. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to trace out the spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would establish direct one-bond correlations between protons and the carbon atoms they are attached to. Further, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would identify longer-range (two- and three-bond) correlations between protons and carbons, which is vital for connecting the different structural fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the this compound molecule with high precision. This accurate mass measurement allows for the calculation of the elemental formula, confirming the molecular composition and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be suitable for analyzing this compound, as it typically generates intact molecular ions. This method would provide the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments following ESI could be used to fragment the molecular ion, yielding structural information about the different components of the molecule.

Without access to experimental data for this compound, the specific chemical shifts, coupling constants, and mass-to-charge ratios cannot be presented. The successful characterization of this compound is contingent on future synthesis and spectroscopic analysis.

Infrared (IR) Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific experimental Infrared (IR) spectroscopy data for the compound this compound. Therefore, a detailed analysis of its IR spectrum, including a data table of characteristic absorption bands, cannot be provided at this time.

For a molecule with the proposed structure of this compound, one would theoretically expect to observe characteristic vibrational modes. These would include C-H stretching vibrations for the aromatic and vinyl groups typically appearing in the region of 3100-3000 cm⁻¹, and aliphatic C-H stretching from the benzyl group's methylene (B1212753) bridge and the isoindoline ring around 3000-2850 cm⁻¹. Aromatic C=C stretching vibrations would be anticipated in the 1600-1450 cm⁻¹ range. The vinyl group should exhibit a characteristic C=C stretching absorption around 1640 cm⁻¹ and out-of-plane C-H bending vibrations (wagging) in the 1000-800 cm⁻¹ region, which are indicative of the substitution pattern on the double bond. The C-N stretching of the tertiary amine within the isoindoline ring would likely appear in the 1250-1020 cm⁻¹ region. However, without experimental data, these remain predicted ranges.

X-ray Crystallography for Solid-State Structural Analysis

Similarly, a thorough review of crystallographic databases and the scientific literature found no published X-ray crystallography data for this compound. Consequently, a detailed description of its solid-state structure, including crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, is not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide invaluable information on the planarity of the isoindoline ring system, the conformation of the benzyl substituent, and the orientation of the vinyl group. Furthermore, it would elucidate the intermolecular packing forces, such as van der Waals interactions or potential π-stacking, that govern the crystal lattice. In the absence of experimental crystallographic data, any discussion of the solid-state structure of this specific compound would be purely speculative.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of compounds like 2-Benzyl-4-vinylisoindoline from first principles. aspbs.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Elucidation of Electronic Structure and Reactivity Profiles

DFT calculations are widely used to explore the electronic landscape of organic molecules. nih.gov For this compound, methods like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) could be employed to model its structure and electronic properties. nih.govresearchgate.net

A key aspect of such a study would be the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov In studies of related isoindoline-1,3-dione derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.9-4.1 eV. researchgate.net

From the FMO analysis, global reactivity descriptors can be calculated. These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Illustrative Reactivity Descriptors for an Isoindoline (B1297411) System:

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table presents theoretical parameters that can be derived from DFT calculations to predict chemical behavior.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, the nitrogen atom is expected to be a nucleophilic center, while the vinyl group could be susceptible to electrophilic attack.

Prediction of Spectroscopic Parameters

Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By comparing the calculated shifts for different possible conformations of the molecule with experimental data, one could deduce the predominant structure in solution. For instance, theoretical calculations for a sulfonamide-Schiff base derivative showed a reasonable correlation between computed and experimental ¹H and ¹³C NMR signals. nih.gov

Molecular Dynamics Simulations (if applicable)

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and its interactions with other molecules, such as a solvent or a biological receptor. nih.govnih.gov

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom using a classical force field. mdpi.com By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule moves, rotates, and changes its shape. This is particularly relevant for understanding the rotational freedom of the benzyl (B1604629) group and the flexibility of the five-membered isoindoline ring. In studies of related isoindoline esters, MD simulations have been used to assess their interaction and binding stability with GABAA receptors. nih.gov

Computational Mechanistic Elucidation and Validation

Computational chemistry provides a powerful avenue for exploring potential reaction mechanisms. For this compound, one could investigate reactions such as electrophilic addition to the vinyl group or polymerization. DFT calculations can be used to map the potential energy surface of a proposed reaction pathway. researchgate.net

This involves locating the structures of the reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. nih.gov For example, a DFT study on the coupling reaction of isoindoline-1,3-dione with aroyl chloride identified the transition states and determined that the C-C bond formation was the rate-determining step. researchgate.net Such an approach could be used to validate or predict the most likely mechanistic pathways for reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Stereochemical Prediction

The flexibility of the N-benzyl group and the non-planar nature of the isoindoline ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

This can be achieved by systematically rotating the key dihedral angles (e.g., the angle of the C-N bond connecting the benzyl group) and calculating the energy of each resulting conformer using quantum mechanics or molecular mechanics. Studies on analogous N-benzyl substituted heterocycles, such as N-benzylimidazolidines, have used NMR spectroscopy in conjunction with computational methods to analyze their conformational features, revealing preferred orientations of the benzyl substituent. researchgate.net For this compound, key dihedral angles would include those describing the orientation of the benzyl group relative to the isoindoline ring and the orientation of the vinyl group.

Illustrative Conformational Analysis of this compound:

| Dihedral Angle | Description | Predicted Stable Conformations | Relative Energy (kcal/mol) |

|---|---|---|---|

| τ1 (C-C-N-C) | Rotation of the benzyl group | Gauche | 0.0 (Reference) |

| Anti | ~1-2 | ||

| τ2 (C-C-C=C) | Rotation of the vinyl group | Syn-planar | ~0.5-1.5 |

This table is a hypothetical representation of results from a conformational analysis, illustrating how different spatial arrangements of the substituents would have different energy stabilities.

The results of such an analysis are crucial for understanding how the molecule's three-dimensional shape affects its reactivity and its ability to interact with other molecules. For instance, the accessibility of the nitrogen lone pair would be highly dependent on the conformation of the bulky benzyl group.

Future Research Directions and Perspectives for 2 Benzyl 4 Vinylisoindoline

The unique structural attributes of 2-Benzyl-4-vinylisoindoline, which combine a chiral isoindoline (B1297411) scaffold with a reactive vinyl group, position it as a compound of significant interest for future chemical research. The exploration of this molecule and its derivatives is poised to open new avenues in synthetic chemistry, catalysis, and materials science. The following sections outline key areas for future investigation, focusing on enhancing its synthesis, exploring its stereochemical control, expanding its applications, and utilizing computational tools for rational design.

Q & A

Q. What validation protocols ensure reproducibility in synthetic procedures for this compound?

- Methodological Answer : Publish detailed experimental logs (e.g., glovebox O₂/H₂O levels, catalyst batch numbers). Use interlaboratory validation with blinded samples. Report yields as averages of triplicate runs ± standard deviation. Raw data (e.g., chromatograms, spectra) should be archived in appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.